molecular formula C5H4ClFN2 B063239 4-Chloro-2-fluoro-6-methylpyrimidine CAS No. 173918-34-8

4-Chloro-2-fluoro-6-methylpyrimidine

Cat. No. B063239
CAS RN: 173918-34-8
M. Wt: 146.55 g/mol
InChI Key: XKXXKBIEVYZBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2-fluoro-6-methylpyrimidine is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds. It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . It is also known by other names such as 2-Pyrimidinamine, 4-chloro-6-methyl-, AM, 2-Amino-4-chloro-6-methylpyrimidine, and 4-Chloro-6-methyl-2-pyrimidinamine .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-fluoro-6-methylpyrimidine is represented by the formula C5H4ClFN2 . The molecular weight is 143.574 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-2-fluoro-6-methylpyrimidine include a molecular weight of 146.55 . It is typically stored in a well-ventilated place and kept in a tightly closed container . It is a colorless or white to yellow solid or liquid .

Safety and Hazards

4-Chloro-2-fluoro-6-methylpyrimidine is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes .

Future Directions

Pyrimidine derivatives, including 4-Chloro-2-fluoro-6-methylpyrimidine, are broadly applied in therapeutic disciplines due to their high degree of structural diversity . They display a range of biological activities and are used in the synthesis of various pharmaceuticals . Future research may focus on the development of new pyrimidines as anti-inflammatory agents .

properties

IUPAC Name

4-chloro-2-fluoro-6-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClFN2/c1-3-2-4(6)9-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXXKBIEVYZBNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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